Cas no 2142807-61-0 (2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid)

2-(3-{(tert-Butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid is a versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics and bioactive compounds. Its structure features a tert-butoxycarbonyl (Boc) protected amine group, enhancing stability during synthetic manipulations, while the oxolane (tetrahydrofuran) ring and propyl side chain contribute to conformational rigidity and lipophilicity. The acetic acid moiety allows for further functionalization, making it valuable in coupling reactions or as a building block for complex molecules. This compound is particularly useful in medicinal chemistry for designing protease inhibitors or modifying peptide backbones. Its well-defined stereochemistry and protective group strategy ensure reproducibility in multistep syntheses.
2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid structure
2142807-61-0 structure
Product name:2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid
CAS No:2142807-61-0
MF:C14H25NO5
MW:287.352004766464
CID:6306982
PubChem ID:165508385

2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid
    • 2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
    • 2142807-61-0
    • EN300-1285988
    • Inchi: 1S/C14H25NO5/c1-5-6-10-8-19-9-14(10,7-11(16)17)15-12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17)
    • InChI Key: NVDZYIBOVLVPHB-UHFFFAOYSA-N
    • SMILES: O1CC(CCC)C(CC(=O)O)(C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.17327290g/mol
  • Monoisotopic Mass: 287.17327290g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9Ų
  • XLogP3: 2.2

2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1285988-250mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
250mg
$774.0 2023-10-01
Enamine
EN300-1285988-1.0g
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
1g
$0.0 2023-06-07
Enamine
EN300-1285988-2500mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
2500mg
$1650.0 2023-10-01
Enamine
EN300-1285988-100mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
100mg
$741.0 2023-10-01
Enamine
EN300-1285988-500mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
500mg
$809.0 2023-10-01
Enamine
EN300-1285988-5000mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
5000mg
$2443.0 2023-10-01
Enamine
EN300-1285988-50mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
50mg
$707.0 2023-10-01
Enamine
EN300-1285988-10000mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
10000mg
$3622.0 2023-10-01
Enamine
EN300-1285988-1000mg
2-(3-{[(tert-butoxy)carbonyl]amino}-4-propyloxolan-3-yl)acetic acid
2142807-61-0
1000mg
$842.0 2023-10-01

Additional information on 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid

Comprehensive Overview of 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid (CAS No. 2142807-61-0)

2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid (CAS No. 2142807-61-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amino group and oxolane (tetrahydrofuran) ring, serves as a versatile intermediate in the synthesis of complex molecules. Researchers are particularly interested in its role in peptide synthesis, drug discovery, and medicinal chemistry, where its stability and reactivity make it a valuable building block.

The molecular structure of 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid includes a propyl-substituted oxolane ring, which enhances its lipophilicity and potential bioavailability. This property is critical in the design of bioactive compounds and small-molecule therapeutics. Recent studies have explored its utility in targeted drug delivery systems, particularly in the development of prodrugs and enzyme inhibitors. The Boc-protected amino group further allows for selective deprotection, enabling precise modifications during synthetic workflows.

In the context of green chemistry and sustainable synthesis, 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid has been investigated for its compatibility with eco-friendly solvents and catalytic processes. As the pharmaceutical industry shifts toward environmentally benign practices, this compound’s stability under mild conditions aligns with the demand for low-waste synthetic routes. Additionally, its potential applications in bioconjugation and protein engineering have sparked interest among biotechnologists.

The compound’s CAS No. 2142807-61-0 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and combinatorial chemistry. Users often inquire about its spectroscopic data (e.g., NMR, IR, and MS), solubility profiles, and storage conditions, highlighting the need for detailed technical documentation. Furthermore, its role in asymmetric synthesis and chiral auxiliaries has been a topic of discussion in recent scientific forums and patent filings.

From a commercial perspective, 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid is available through specialized chemical suppliers and custom synthesis providers. Its pricing and bulk availability are common queries among procurement professionals. Quality control measures, such as HPLC purity and residual solvent analysis, are essential for ensuring its suitability in GMP-compliant applications. The compound’s patent landscape also reveals its inclusion in several innovative drug candidates, underscoring its industrial significance.

In summary, 2-(3-{(tert-butoxy)carbonylamino}-4-propyloxolan-3-yl)acetic acid (CAS No. 2142807-61-0) represents a multifaceted tool in modern chemical research. Its applications span pharmaceutical development, biocatalysis, and material science, making it a subject of ongoing exploration. As interest grows in precision medicine and personalized therapeutics, this compound’s role is likely to expand, driven by its structural adaptability and functional versatility.

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